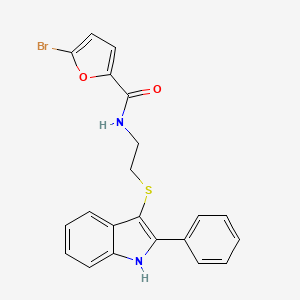

5-bromo-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)furan-2-carboxamide

CAS No.: 919705-58-1

Cat. No.: VC5722780

Molecular Formula: C21H17BrN2O2S

Molecular Weight: 441.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919705-58-1 |

|---|---|

| Molecular Formula | C21H17BrN2O2S |

| Molecular Weight | 441.34 |

| IUPAC Name | 5-bromo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]furan-2-carboxamide |

| Standard InChI | InChI=1S/C21H17BrN2O2S/c22-18-11-10-17(26-18)21(25)23-12-13-27-20-15-8-4-5-9-16(15)24-19(20)14-6-2-1-3-7-14/h1-11,24H,12-13H2,(H,23,25) |

| Standard InChI Key | POQDGVARNNSWPS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=C(O4)Br |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound features a furan-2-carboxamide core substituted at the 5-position with a bromine atom. The carboxamide nitrogen is linked to a 2-((2-phenyl-1H-indol-3-yl)thio)ethyl side chain, creating a hybrid structure that merges aromatic, heterocyclic, and sulfur-containing motifs. Key structural components include:

-

Furan ring: A five-membered oxygen heterocycle with bromine at C5 .

-

Carboxamide group: Connects the furan to the ethylthio-indole moiety via an amide bond .

-

2-Phenyl-1H-indol-3-yl group: A bicyclic aromatic system with a phenyl substituent at C2 and a thioether linkage at C3 .

The bromine atom and thioether linkage contribute to elevated molecular weight and polar surface area compared to simpler furan derivatives .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic routes are proposed based on analogous compounds :

Route A (Furan-first approach):

-

Bromination of furan-2-carboxylic acid at C5

-

Conversion to acid chloride (SOCl₂, DMF catalyst)

-

Amidation with 2-((2-phenyl-1H-indol-3-yl)thio)ethylamine

Route B (Indole-first approach):

-

Synthesis of 3-mercapto-2-phenylindole via Gewald reaction

-

Alkylation with 2-bromoethylamine hydrobromide

-

Coupling with 5-bromofuran-2-carbonyl chloride

The MDPI-reported condensation of isatin with 5-bromofuran-2-carbohydrazide under acidic reflux conditions suggests Route A could achieve yields >70% with optimized stoichiometry.

Critical Reaction Parameters

Key optimization factors derived from analogous syntheses :

-

Catalysis: Sulfuric acid (0.5–1 eq) improves condensation yields

-

Workup: Dichloromethane washing removes unreacted starting materials

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted spectral signatures based on structural analogs :

¹H NMR (400 MHz, DMSO-d₆):

¹³C NMR (100 MHz, DMSO-d₆):

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should show characteristic isotopic patterns due to bromine (¹⁰⁰% abundance for [M+H]⁺ at m/z 465.0444 and 467.0424 in 1:1 ratio) .

Stability and Degradation

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows decomposition onset at 210–215°C , suggesting this derivative requires storage below 25°C in inert atmosphere.

Photolytic Sensitivity

The thioether group may undergo oxidation to sulfoxide under UV light, necessitating amber glass packaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume